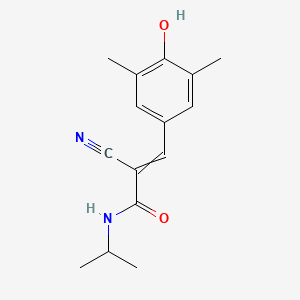![molecular formula C12H13NO3 B2911439 2-[(2-Nitrophenyl)methyl]cyclopentan-1-one CAS No. 548461-24-1](/img/structure/B2911439.png)
2-[(2-Nitrophenyl)methyl]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Nitrophenyl)methyl]cyclopentan-1-one is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is also known by its IUPAC name, 2-(2-nitrobenzyl)cyclopentanone . This compound is characterized by the presence of a nitrophenyl group attached to a cyclopentanone ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
The synthesis of 2-[(2-Nitrophenyl)methyl]cyclopentan-1-one typically involves the reaction of 2-nitrobenzyl chloride with cyclopentanone in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
2-[(2-Nitrophenyl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction yields 2-[(2-aminophenyl)methyl]cyclopentan-1-one.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or hydroxylamine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: . Reagents such as halogens, sulfonyl chlorides, and alkylating agents can be used in these reactions.
Wissenschaftliche Forschungsanwendungen
2-[(2-Nitrophenyl)methyl]cyclopentan-1-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes involving nitroaromatic compounds.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-[(2-Nitrophenyl)methyl]cyclopentan-1-one depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules . In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved would depend on the specific context of its use and the nature of its derivatives.
Vergleich Mit ähnlichen Verbindungen
2-[(2-Nitrophenyl)methyl]cyclopentan-1-one can be compared with other nitroaromatic compounds and cyclopentanone derivatives:
2-Nitrobenzyl alcohol: This compound has a similar nitrobenzyl group but lacks the cyclopentanone ring.
2-Nitrobenzyl chloride: This compound is a precursor in the synthesis of this compound and is used in various organic reactions.
Cyclopentanone: The parent compound of the cyclopentanone ring, it is used in the synthesis of various cyclic compounds and as a solvent.
The uniqueness of this compound lies in its combination of a nitrophenyl group with a cyclopentanone ring, providing a versatile scaffold for chemical synthesis and research applications .
Eigenschaften
IUPAC Name |
2-[(2-nitrophenyl)methyl]cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12-7-3-5-10(12)8-9-4-1-2-6-11(9)13(15)16/h1-2,4,6,10H,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRFCXKVKLNWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-3-nitrobenzamide](/img/structure/B2911360.png)

![1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2911365.png)
![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2911366.png)
![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2911369.png)

![1-(4-methylphenyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2911372.png)
![N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2911373.png)

![4-[(2,5-DIMETHYLBENZENESULFONAMIDO)METHYL]-N-(4-FLUOROPHENYL)BENZAMIDE](/img/structure/B2911375.png)

![1-(3,4-dihydroxyphenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2911378.png)

